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molecular formula C12H13ClO4 B1442894 Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate CAS No. 104029-20-1

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

Cat. No. B1442894
M. Wt: 256.68 g/mol
InChI Key: KTFSCMZXDKHOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999998B2

Procedure details

To a stirring solution of 5-chloro-2-methoxybenzoic acid (1.87 g, 10.0 mmol, 1 eq) in 20 mL tetrahydrofuran was added N,N-carbonyldiimidazole (1.64 g, 10.1 mmol, 1.01 eq), and stirring was continued for twenty minutes to generate the acyl-imidazole. Separately, potassium ethyl malonate (4.08 g, 24.0 mmol, 2.39 eq) and magnesium chloride (1.15 g, 12.1 mmol, 1.20 eq) were suspended in 20 mL tetrahydrofuran. To the magnesium chloride mixture was added the acyl-imidazole solution. Stirring was continued at 50° C. for 1.5 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic portion dried over magnesium sulfate, filtered through a pad of celite, and concentrated to provide ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate, which was used without further purification. LCMS (ESI) m+H=257.2
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium ethyl malonate
Quantity
4.08 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acyl-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C1N=CN(C(N2C=NC=C2)=O)C=1.[C:25]([O:31][CH2:32][CH3:33])(=[O:30])[CH2:26]C([O-])=O.[K+].[Cl-].[Mg+2].[Cl-]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([C:7](=[O:9])[CH2:26][C:25]([O:31][CH2:32][CH3:33])=[O:30])[CH:10]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
1.64 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
acyl-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
potassium ethyl malonate
Quantity
4.08 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Step Four
Name
Quantity
1.15 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
acyl-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for twenty minutes
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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